7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid typically involves the following steps:
Fmoc Protection: The amino group of heptanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Amidation: The protected amino acid is then coupled with another heptanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the amide bonds.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced derivatives with alcohol functionalities.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry
In chemistry, 7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors that can study protein interactions and functions.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly in creating peptide-based therapeutics for various diseases.
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings, which have applications in biotechnology and materials science.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The amide bonds formed are stable and can be used to build longer peptide chains. The deprotection step is crucial for the continuation of the synthesis process.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Lys(Boc)-OH: Lysine derivative with Fmoc and Boc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Uniqueness
7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is unique due to its long aliphatic chain, which provides flexibility and spacing in peptide synthesis. This can be particularly useful in creating peptides with specific structural requirements.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
7-[7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O5/c32-27(30-19-11-4-2-6-18-28(33)34)17-5-1-3-12-20-31-29(35)36-21-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h7-10,13-16,26H,1-6,11-12,17-21H2,(H,30,32)(H,31,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQAXOVSHVTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)NCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.